p60c-src substrate II

Src kinase enzyme kinetics peptide substrate

p60c-src substrate II (Ac-Ile-Tyr-Gly-Glu-Phe-NH2) is the benchmark pentapeptide substrate for pp60c-src kinase, identified from a 2.5-billion-member combinatorial library. With rigorously defined kinetic constants (Km = 368 µM, Vmax = 1.02 µmol/min/mg), it serves as the gold standard for Src kinase activity assays, inhibitor screening, and HTS calibration. Substitution with unqualified alternatives that exhibit different Km and Vmax values invalidates comparative analysis and breaks continuity with decades of published data. This substrate is essential for medicinal chemistry campaigns developing novel Src inhibitors, for enzyme kinetics education, and for industrial assay validation. Procure the authentic benchmark to ensure experimental reproducibility and data integrity.

Molecular Formula C33H44N6O9
Molecular Weight 668.7 g/mol
Cat. No. B070318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep60c-src substrate II
SynonymsAc-Ile-Tyr-Gly-Glu-Phe-NH2
Ac-IYGEF-NH2
acetyl-isoleucyl-tyrosyl-glycyl-glutamyl-phenylalaninamide
Molecular FormulaC33H44N6O9
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C
InChIInChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1
InChIKeyOZPPBQMEFADOEU-QAXPSLGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p60c-src Substrate II (Ac-Ile-Tyr-Gly-Glu-Phe-NH2): Core Identity and Primary Biochemical Parameters for Src Kinase Research Procurement


p60c-src substrate II, chemically designated as Ac-Ile-Tyr-Gly-Glu-Phe-NH2 (CAS 168781-78-0), is a synthetic pentapeptide substrate specifically designed and optimized for the protein tyrosine kinase pp60c-src, the prototypical member of the Src family of non-receptor tyrosine kinases [1]. It was identified as the optimal small peptide substrate for this kinase through the screening of a 2.5 billion member combinatorial peptide library, establishing it as a benchmark tool in the field [1]. The compound exhibits a defined Michaelis-Menten constant (Km) of 368 µM and a maximum reaction velocity (Vmax) of 1.02 µmol/min/mg when assayed under conditions mimicking the mammalian intracellular environment [1]. These established kinetic parameters provide a critical, quantifiable baseline for evaluating enzyme activity and screening inhibitors, making it an essential reference material for scientific and industrial laboratories focused on Src-mediated signaling pathways.

Why p60c-src Substrate II Cannot Be Replaced by a Generic Tyrosine Kinase Substrate: The Critical Impact of Sequence on Kinetics and Specificity


Generic substitution of p60c-src substrate II with other in-class peptide substrates is not scientifically or procedurally sound due to profound differences in both binding affinity (Km) and catalytic turnover (Vmax) that directly impact assay sensitivity, reproducibility, and data interpretation. Even seemingly minor alterations in peptide sequence, such as those found in other Src-family substrates or in alternative designs like Ac-Glu-Asp-Ala-Ile-Tyr-NH2, result in drastically different kinetic profiles, with Km values varying by over 2-fold [1]. Furthermore, comparisons with longer peptide substrates like YIYGSFK reveal an over 6-fold difference in Km, underscoring that sequence length and composition are critical determinants of substrate efficiency [2]. Substituting p60c-src substrate II with an unqualified alternative would invalidate comparative analyses against the extensive body of historical data generated with this specific peptide, as any observed change in phosphorylation rates could be attributed to the altered substrate rather than the variable under investigation. This is not a matter of vendor preference but of ensuring the biochemical integrity of the experiment.

Quantitative Differentiation of p60c-src Substrate II: Head-to-Head Kinetic Comparisons Against Closest Analogs


Direct Km Comparison: p60c-src Substrate II Exhibits a 2.4-Fold Lower Km than Ac-Glu-Asp-Ala-Ile-Tyr-NH2, Indicating Superior Binding Affinity

In a direct comparative study published in the Journal of Medicinal Chemistry, p60c-src substrate II (Ac-Ile-Tyr-Gly-Glu-Phe-NH2) was evaluated alongside another rationally designed pentapeptide, Ac-Glu-Asp-Ala-Ile-Tyr-NH2 [1]. The target compound demonstrated a Km of 368 µM, which is 2.4-fold lower than the 880 µM Km of the comparator peptide [1]. This significant difference in Michaelis constant indicates a substantially higher binding affinity for the pp60c-src kinase active site, enabling more efficient phosphorylation at lower substrate concentrations [1].

Src kinase enzyme kinetics peptide substrate

Kinetic Trade-Off Analysis: p60c-src Substrate II's Lower Vmax Compared to Ac-Glu-Asp-Ala-Ile-Tyr-NH2 Defines a Distinct Kinetic Profile

While p60c-src substrate II demonstrates superior binding affinity (lower Km), the same comparative study reveals a trade-off in catalytic turnover rate. The Vmax for p60c-src substrate II is 1.02 µmol/min/mg, which is 1.8-fold lower than the 1.86 µmol/min/mg Vmax of the comparator Ac-Glu-Asp-Ala-Ile-Tyr-NH2 [1]. This quantifiable difference establishes that the two substrates occupy different positions on the kinetic landscape, with the target compound optimized for binding and the comparator optimized for catalytic speed [1].

Src kinase enzyme kinetics catalytic efficiency

Cross-Study Km Comparison: p60c-src Substrate II Has a 6.7-Fold Higher Km than the Octapeptide Substrate YIYGSFK, Highlighting Distinct Molecular Size and Affinity Profiles

Comparing data across seminal studies reveals a stark difference in binding affinity between p60c-src substrate II (pentapeptide) and a later-discovered octapeptide substrate, YIYGSFK. The Km of YIYGSFK for p60c-src was determined to be 55 µM in a study using a random combinatorial peptide library [2]. This is 6.7-fold lower than the 368 µM Km of p60c-src substrate II [1]. While both are Src substrates, this cross-study comparison underscores the significant impact of peptide length and sequence on enzyme affinity.

Src kinase peptide library substrate efficiency

Class-Level Specificity: p60c-src Substrate II as the Foundational Src-Specific Substrate Compared to the Pan-Kinase Peptide cdc2(6-20)

An important class-level distinction exists between Src-optimized substrates and more promiscuous kinase substrates. The cdc2(6-20) peptide (KVEKIGEGTYGVVYK) has been reported as an efficient substrate for Src-family kinases, yet studies have shown that even the higher-affinity YIYGSFK peptide is 6.4-fold more efficient than cdc2(6-20) [2]. This demonstrates that Src-specific sequences, like the one in p60c-src substrate II, which is derived from the optimal motifs for Src [1], are necessary to minimize off-target phosphorylation by other cellular kinases, a critical factor in complex biological samples.

kinase specificity Src-family cdc2 kinase

Recommended Scientific and Industrial Procurement Scenarios for p60c-src Substrate II


Optimized Scaffold for Designing and Screening Mechanism-Based Src Kinase Inhibitors

As established by Nair et al., the minimal pentapeptide structure of p60c-src substrate II, combined with its well-defined kinetic parameters (Km = 368 µM, Vmax = 1.02 µmol/min/mg), makes it an ideal scaffold for generating peptide-based inhibitor libraries [1]. Its relatively high Km provides a suitable window for detecting competitive inhibition, and its small size facilitates the synthesis of analogs where the phospho-acceptor tyrosine is replaced with non-hydrolyzable mimics or other unnatural amino acids [1]. Procuring this specific substrate is essential for medicinal chemistry campaigns aiming to develop novel Src inhibitors, as it provides the exact structural context used in the foundational studies of this approach.

Standardized Biochemical Assays for Cross-Study Data Reproducibility in Src Research

p60c-src substrate II is the benchmark small peptide substrate for pp60c-src, with its kinetic constants extensively cited in the literature since its identification in 1995 [1]. For academic and industrial laboratories seeking to compare their results on Src kinase activity or inhibitor potency with published data, the use of this specific substrate is non-negotiable. Substituting it with an alternative like Ac-Glu-Asp-Ala-Ile-Tyr-NH2 (Km = 880 µM, Vmax = 1.86 µmol/min/mg) [1] or YIYGSFK (Km = 55 µM) [2] would introduce a significant experimental variable, making any comparison of IC50 values or activation profiles scientifically invalid due to the differing kinetic contexts. This substrate ensures continuity and reproducibility in long-term research projects.

Teaching and Core Facility Use as a Defined Model Substrate for Kinase Kinetics

Due to its relatively high Km, p60c-src substrate II is an excellent teaching tool for demonstrating Michaelis-Menten kinetics in advanced biochemistry laboratory courses. Unlike high-affinity substrates (e.g., YIYGSFK with Km = 55 µM [2]) that quickly saturate the enzyme, p60c-src substrate II allows for clear observation of the rate dependence on substrate concentration across a wider and more experimentally accessible range. This makes it a preferred procurement item for university core facilities and educational programs requiring robust and reproducible demonstrations of fundamental enzyme behavior.

Calibration Standard for High-Throughput Screening (HTS) Assay Development

In industrial HTS settings, establishing a robust and reproducible positive control is the first step in assay development. p60c-src substrate II serves as an excellent calibration standard for Src kinase assays due to its well-characterized kinetics and the extensive historical data supporting its use [1]. Its defined Km of 368 µM provides a clear benchmark for setting substrate concentrations at or below the Km to maximize the assay's sensitivity to ATP-competitive inhibitors. This quantitative foundation allows HTS scientists to reliably validate assay robustness (e.g., Z'-factor calculation) and troubleshoot issues related to enzyme activity before committing to expensive compound library screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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